molecular formula C16H21Cl2NO3 B5499775 ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate

ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate

Cat. No. B5499775
M. Wt: 346.2 g/mol
InChI Key: JJDFGOWXSVFPJM-UHFFFAOYSA-N
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Description

The compound “ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active compounds . The morpholine ring is attached to a dichlorophenyl group, which could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the morpholine ring and the dichlorophenyl group. These groups could potentially influence the compound’s shape, polarity, and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The morpholine ring and the dichlorophenyl group could potentially participate in a variety of reactions, including substitution reactions, coupling reactions, and potentially even some types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the morpholine ring could potentially influence the compound’s solubility, boiling point, and melting point .

Mechanism of Action

The mechanism of action of this compound would likely depend on its specific biological targets. Morpholine derivatives are found in a variety of biologically active compounds, suggesting that this compound could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling this compound to minimize potential risks .

Future Directions

The future research directions for this compound could potentially include further studies to elucidate its synthesis, properties, and potential applications. Given the biological activity of many morpholine derivatives, this compound could potentially be of interest in the field of medicinal chemistry .

properties

IUPAC Name

ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO3/c1-2-21-16(20)4-3-7-19-8-9-22-15(11-19)12-5-6-13(17)14(18)10-12/h5-6,10,15H,2-4,7-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDFGOWXSVFPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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